Isoquinoline-4-carbaldehyde
Overview
Description
Isoquinoline-4-carbaldehyde is an organic compound with the molecular formula C10H7CHO. It features an isoquinoline ring fused with a formaldehyde group. This compound is known for its yellow to orange crystalline appearance and is soluble in organic solvents such as ethanol, ether, and dimethyl sulfoxide . This compound is an important intermediate in the synthesis of various biologically active natural products and drugs .
Scientific Research Applications
Isoquinoline-4-carbaldehyde has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
Isoquinoline-4-carbaldehyde is a derivative of quinoline . Quinoline and its derivatives have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity . .
Mode of Action
Quinoline derivatives have been known to interact with various biological targets
Biochemical Pathways
Quinoline derivatives have been known to influence various biochemical pathways
Result of Action
Quinoline derivatives have been known to exhibit various biological activities
Biochemical Analysis
Biochemical Properties
It is known that isoquinoline compounds interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Isoquinoline compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Isoquinoline compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of Isoquinoline-4-carbaldehyde remain to be discovered.
Metabolic Pathways
Isoquinoline compounds are synthesized from tyrosine decarboxylated precursor, which is condensed with a second precursor to form a specific scaffold
Preparation Methods
Isoquinoline-4-carbaldehyde can be synthesized through several methods. One common method involves the catalytic oxidation of phthalic anhydride with p-aminobenzaldehyde in solution . Another method includes the use of copper salt-D-glucose to generate Cu(I) species in situ through reduction in aqueous ethanol, with proline as a ligand and proton source . Industrial production methods often involve these catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
Isoquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline-4-carboxylic acid.
Reduction: Reduction reactions can convert it to isoquinoline-4-methanol.
Condensation: It is used in Michael addition and Knoevenagel condensation reactions.
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Isoquinoline-4-carbaldehyde can be compared with other similar compounds such as:
Isoquinoline-4-carboxylic acid: This compound is the oxidized form of this compound and shares similar structural features but differs in its reactivity and applications.
Isoquinoline-4-methanol: The reduced form of this compound, it has different chemical properties and uses.
Quinoline derivatives: These compounds, like quinoline-4-carbaldehyde, have a similar ring structure but differ in their functional groups and specific applications.
This compound is unique due to its specific combination of an isoquinoline ring and an aldehyde group, which imparts distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
isoquinoline-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-9-6-11-5-8-3-1-2-4-10(8)9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQQJLYJLDQGGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446531 | |
Record name | Isoquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22960-16-3 | |
Record name | Isoquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | isoquinoline-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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